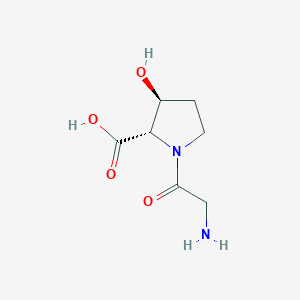
L-Proline, 1-glycyl-3-hydroxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-glycyl-3-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a hydroxyl group and a glycyl group, which contribute to its unique chemical properties. It is commonly found in collagen, the most abundant protein in mammals, and is involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-glycyl-3-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline hydroxylase, which introduces a hydroxyl group at the 3-position of the proline ring. This reaction requires molecular oxygen and α-ketoglutarate as co-substrates .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Streptomyces and Amycolatopsis, are engineered to express proline hydroxylase, facilitating the large-scale production of L-Proline, 1-glycyl-3-hydroxy-, trans- .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-glycyl-3-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of L-Proline, 1-glycyl-3-hydroxy-, trans-, such as keto derivatives, halogenated compounds, and alkylated products .
Scientific Research Applications
L-Proline, 1-glycyl-3-hydroxy-, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It plays a role in the study of protein structure and function, particularly in collagen research.
Medicine: It is investigated for its potential therapeutic effects in wound healing and tissue repair.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of L-Proline, 1-glycyl-3-hydroxy-, trans- involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is crucial for maintaining the structural integrity of connective tissues. The hydroxyl group forms hydrogen bonds with adjacent amino acids, enhancing the overall stability of the protein .
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of L-proline, commonly found in collagen.
Trans-3-hydroxy-L-proline: A less common isomer with similar properties but different biological roles.
Uniqueness
L-Proline, 1-glycyl-3-hydroxy-, trans- is unique due to the presence of both a glycyl and a hydroxyl group, which confer distinct chemical and biological properties. Its ability to stabilize collagen makes it particularly valuable in medical and biochemical research .
Properties
CAS No. |
62147-15-3 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2S,3S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c8-3-5(11)9-2-1-4(10)6(9)7(12)13/h4,6,10H,1-3,8H2,(H,12,13)/t4-,6-/m0/s1 |
InChI Key |
PYYZYPXIFDDLIZ-NJGYIYPDSA-N |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)CN |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


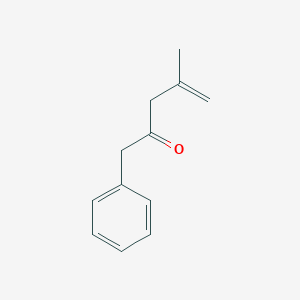
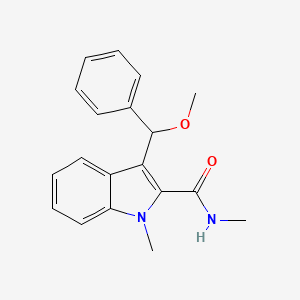
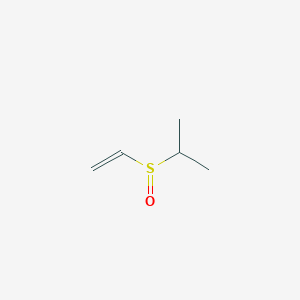
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14555748.png)
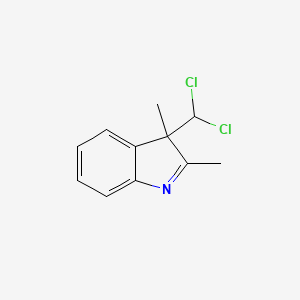
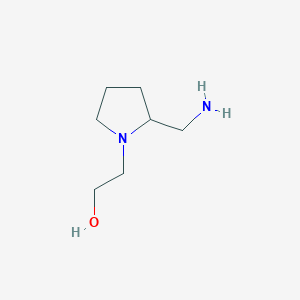
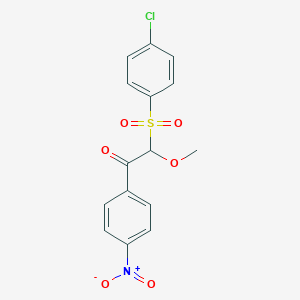
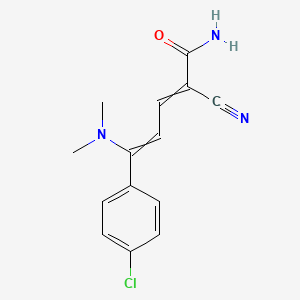
![Methyl{6-[4-(2-methylpropyl)phenoxy]pyridin-3-yl}propanedioic acid](/img/structure/B14555779.png)
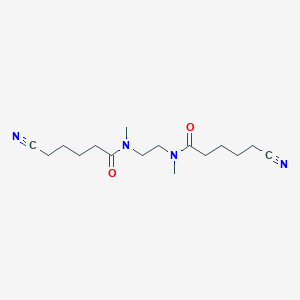
![2-[(Dimethylamino)methyl]heptanal](/img/structure/B14555785.png)
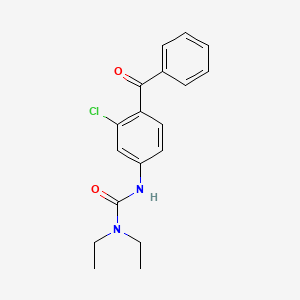
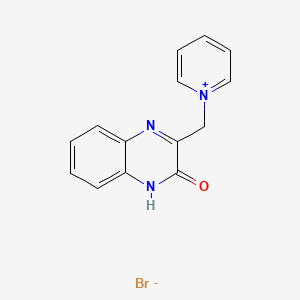
![[2-Chloro-1-(2-chloroethoxy)ethenyl]benzene](/img/structure/B14555830.png)
